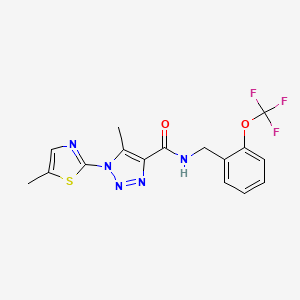

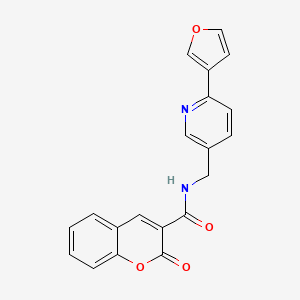

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

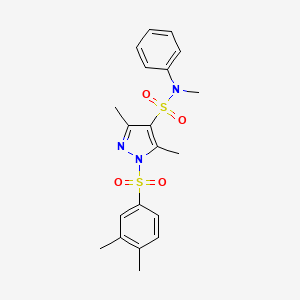

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound. It has been mentioned in the context of insecticides targeting the ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Synthesis Analysis

The synthesis of compounds similar to 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is often used by medicinal chemists to create compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide likely includes a pyrrolidine ring . This five-membered ring is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Marine Sponge-Derived Alkaloids

A study highlighted the isolation of new pyrrole-2-aminoimidazole (P-2-AI) alkaloids from the marine sponge Agelas dendromorpha, showcasing the potential of marine-derived compounds for cytotoxic activity research (Supriya Tilvi et al., 2010).

Electrical Conductivity of Polyamides

Research on a cyano-substituted polyamide derived from 1,4-bis(2-cyano-2-carboxyvinyl)benzene explored its electrical conductivity, revealing significant insights into the material's semiconducting properties and potential applications in electronics (C. Krontiras et al., 1994).

Heterocyclic Synthesis

Another study focused on the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, from benzo[b]thiophen-2-yl-hydrazonoesters, indicating the versatility of such compounds in creating pharmacologically active molecules (R. Mohareb et al., 2004).

Melanoma Cytotoxicity of Benzamides

A study on alkylating benzamides with melanoma cytotoxicity provided insights into the development of targeted drug delivery systems for melanoma therapy, emphasizing the potential of benzamide derivatives in cancer treatment (Markus Wolf et al., 2004).

Novel Ring Systems of Pharmaceutical Interest

Research into pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones highlighted the synthesis of new ring systems, with certain derivatives showing inhibitory activity against cancer cell lines, showcasing the importance of developing novel compounds for cancer research (P. Barraja et al., 2012).

Anticancer Activity of Indenopyridine Derivatives

A study on the synthesis and anticancer activity of novel indenopyridine derivatives against the breast cancer cell line MCF7 revealed that some compounds exhibited higher potency than the reference drug Doxorubicin, indicating significant potential in cancer treatment (M. Ghorab et al., 2012).

Mechanism of Action

Target of Action

Compounds containing similar moieties such as imidazole and pyrrolidine have been known to exhibit a broad range of biological activities .

Mode of Action

Compounds with similar structures have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

Compounds with similar structures have been shown to have diverse pharmacokinetic properties .

Result of Action

Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

4-cyano-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-13-14-5-7-15(8-6-14)16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODNTBCMUWCYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)

![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)